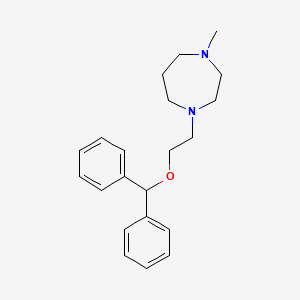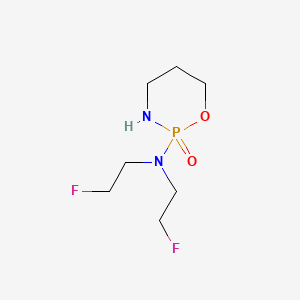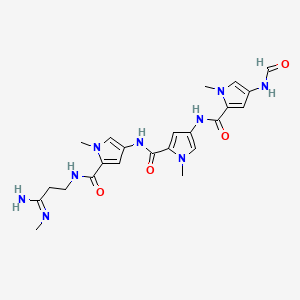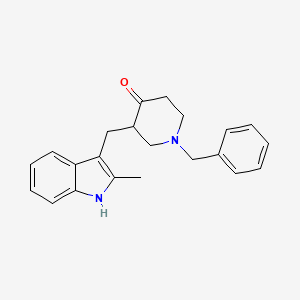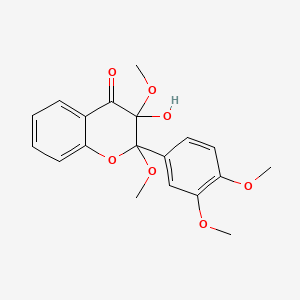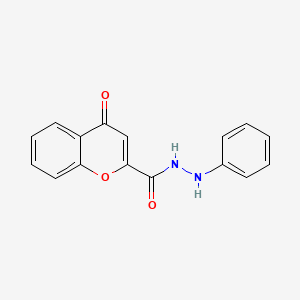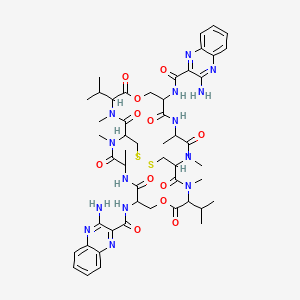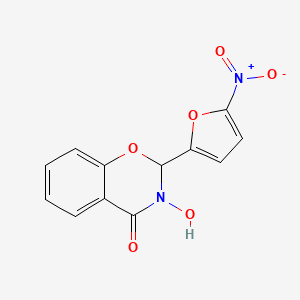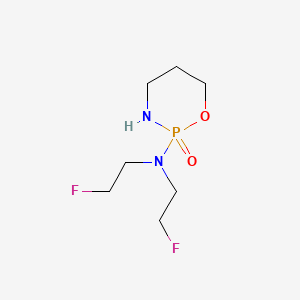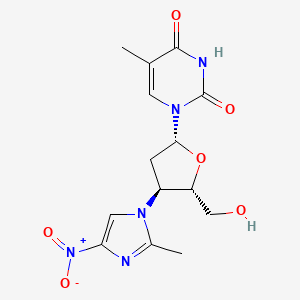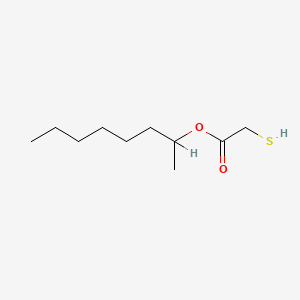
1-Methylheptyl mercaptoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylheptyl mercaptoacetate is an organic compound with the molecular formula C10H20O2S It is characterized by the presence of a mercapto group (-SH) attached to an acetate moiety, with a 1-methylheptyl group as a substituent
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylheptyl mercaptoacetate can be synthesized through several methods. One common approach involves the esterification of mercaptoacetic acid with 1-methylheptanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 1-Methylheptyl mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioesters or other substituted mercaptoacetates.
科学的研究の応用
1-Methylheptyl mercaptoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound can be utilized in the study of enzyme mechanisms involving thiol groups.
Industry: It is employed in the production of specialty chemicals and as an additive in lubricants and polymers.
作用機序
The mechanism of action of 1-methylheptyl mercaptoacetate involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins or enzymes, thereby modulating their activity. The acetate moiety may also play a role in enhancing the compound’s solubility and bioavailability.
類似化合物との比較
1-Methylheptyl mercaptoacetate can be compared with other mercaptoacetates, such as:
- Ethyl mercaptoacetate
- Butyl mercaptoacetate
- Hexyl mercaptoacetate
Uniqueness: The uniqueness of this compound lies in its specific alkyl chain length and branching, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications where other mercaptoacetates may not be as effective.
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.
特性
CAS番号 |
93981-31-8 |
|---|---|
分子式 |
C10H20O2S |
分子量 |
204.33 g/mol |
IUPAC名 |
octan-2-yl 2-sulfanylacetate |
InChI |
InChI=1S/C10H20O2S/c1-3-4-5-6-7-9(2)12-10(11)8-13/h9,13H,3-8H2,1-2H3 |
InChIキー |
ULKCVDYSSGJDNH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)OC(=O)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


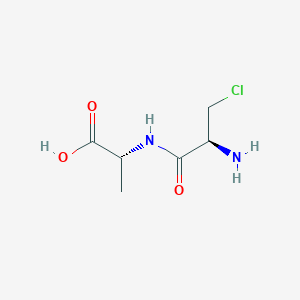
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)
